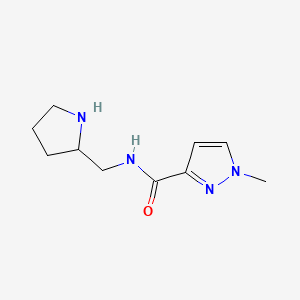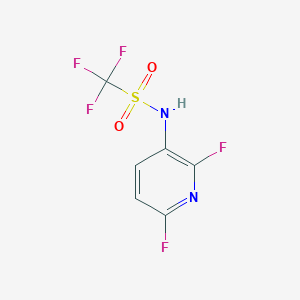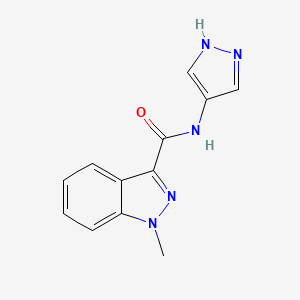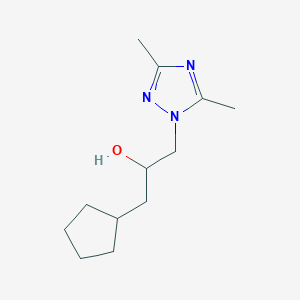
1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyrazole derivative that has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of 1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide is not fully understood. However, it has been found to inhibit the activity of several enzymes and signaling pathways that are involved in inflammation, oxidative stress, and tumor growth. It has also been found to modulate the activity of several neurotransmitters that are involved in neurodegenerative diseases.
Biochemical and Physiological Effects
1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide has been found to have several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models. It has also been found to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, it has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It has also been found to have low toxicity and is well-tolerated in animal models. However, its mechanism of action is not fully understood, which can make it challenging to interpret research results. Additionally, its potential therapeutic applications have not been extensively studied in human clinical trials, which limits its potential use in clinical settings.
将来の方向性
There are several future directions for research on 1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide. One direction is to further study its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to study its potential use in treating other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, more research is needed to determine its safety and efficacy in human clinical trials. Overall, 1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide has significant potential for therapeutic applications and warrants further research.
合成法
The synthesis of 1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide involves the reaction of 1-methylpyrazole-3-carboxylic acid with pyrrolidine and N,N-dimethylformamide under reflux conditions. The resulting compound is then purified by column chromatography to obtain pure 1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide. This synthesis method has been reported in several research articles and has been found to be efficient and reliable.
科学的研究の応用
1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been found to have antimicrobial properties and has been studied for its potential use in treating bacterial and fungal infections.
特性
IUPAC Name |
1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-14-6-4-9(13-14)10(15)12-7-8-3-2-5-11-8/h4,6,8,11H,2-3,5,7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNSIZGMTLCRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NCC2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-Chloro-4-methylthiophen-2-yl)sulfonyl-propylamino]acetic acid](/img/structure/B6628266.png)
![4-[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid](/img/structure/B6628268.png)
![4-[[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6628278.png)
![2-[4-(5-Chloro-4-methylthiophen-2-yl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B6628283.png)
![3-[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6628290.png)
![(2S)-4-amino-2-[(5-chloro-4-methylthiophen-2-yl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6628296.png)
![5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6628304.png)
![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B6628317.png)
![1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6628330.png)


![4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6628364.png)
![N-[4-bromo-2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B6628365.png)